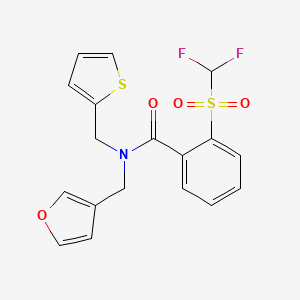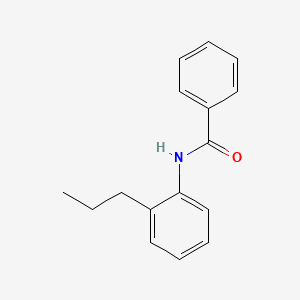![molecular formula C14H22O5 B2381781 (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol CAS No. 1920136-92-0](/img/structure/B2381781.png)
(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol: is an organic compound with a complex structure characterized by multiple ethoxy groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a phenylmethanol derivative.
Reaction Steps:
Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalysts: Industrial processes often use more efficient catalysts, such as zeolites, to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the compound into its corresponding alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry:
Solvent: The compound’s multiple ether groups make it an excellent solvent for various organic reactions.
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biocompatibility: Its structure allows for potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biological molecules.
Medicine:
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its ability to form stable ether linkages.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with various enzymes, potentially inhibiting or modulating their activity.
Cellular Pathways: It may influence cellular pathways by altering membrane fluidity or interacting with specific receptors on the cell surface.
相似化合物的比较
Triethylene glycol monomethyl ether: Shares similar ether linkages but lacks the phenyl ring.
Polyethylene glycol: Similar in terms of ether groups but differs significantly in molecular weight and structure.
Methoxytriethylene glycol: Similar structure but with different functional groups.
Uniqueness:
Phenyl Ring: The presence of the phenyl ring in (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol provides unique chemical properties, such as increased stability and potential for further functionalization.
Multiple Ether Groups: The multiple ether groups enhance its solubility and make it a versatile compound for various applications.
属性
IUPAC Name |
[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-16-5-6-17-7-8-18-9-10-19-14-4-2-3-13(11-14)12-15/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMFAIRSUVGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1920136-92-0 |
Source


|
| Record name | (3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide](/img/structure/B2381699.png)
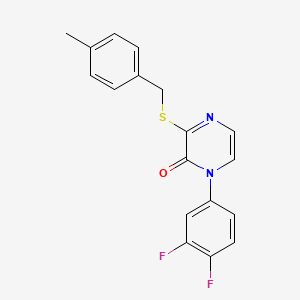
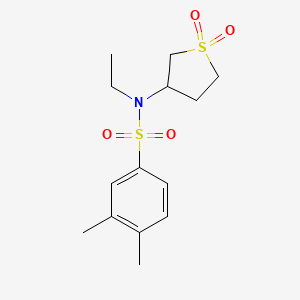
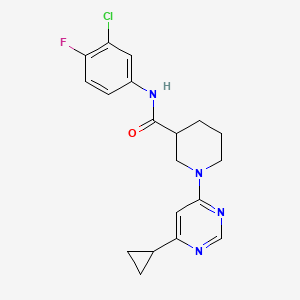
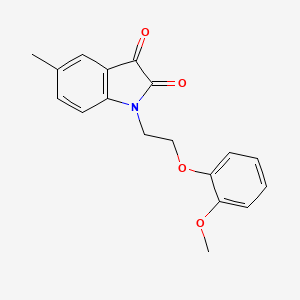
![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
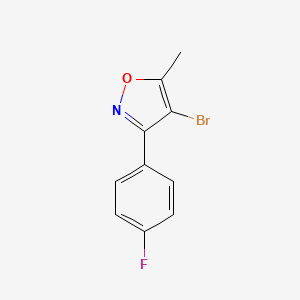
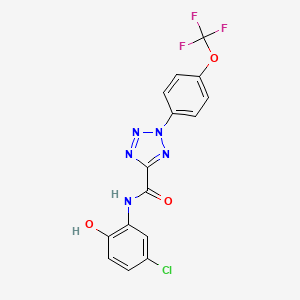
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2381714.png)

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)
